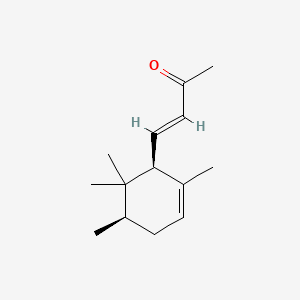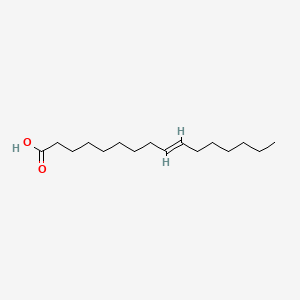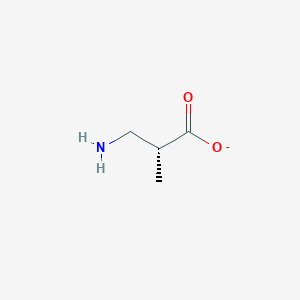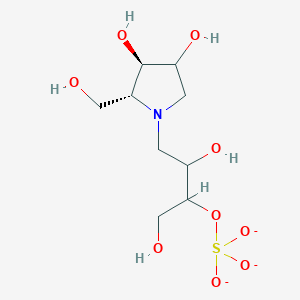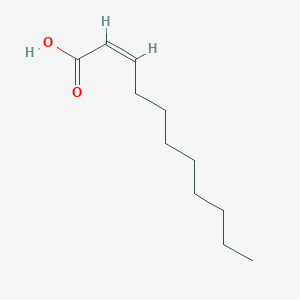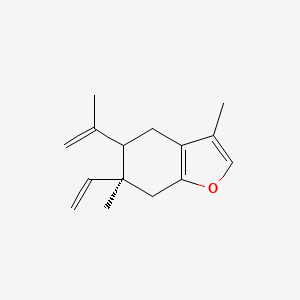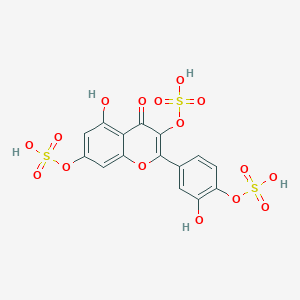
Quercetin 3,4',7-trissulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quercetin 3,4',7-trissulfate is a quercetin trissulfate having the three sulfo groups placed at the 3-, 4'- and 7-positions. It is a dihydroxyflavone and a quercetin trissulfate.
Applications De Recherche Scientifique
Antioxidant and Anti-inflammatory Properties
Quercetin, a flavonoid compound, exhibits significant antioxidant and anti-inflammatory activities. Studies have demonstrated its potential in scavenging free radicals, reducing oxidative stress, and modulating inflammatory responses in various conditions (Deng Yang et al., 2020). Additionally, its ability to protect against mitochondrial damage and oxidative stress-induced cellular damage has been highlighted (Dong Xu et al., 2019).
Anticancer Applications
Quercetin has been extensively studied for its anticancer properties. It is known to exert effects on various cancer cell lines, including breast cancer cells, by inducing apoptosis and inhibiting proliferation (Santhalakshmi Ranganathan et al., 2015). Furthermore, quercetin's interaction with cancer-related pathways and its potential as a chemopreventive agent have been a focus of research (A. Murakami et al., 2008).
Neuroprotective Effects
Quercetin's role in neuroprotection and its potential effects on memory have been investigated. It is found to exhibit pharmacological effects in the nervous system, which may be beneficial in conditions like Alzheimer's disease and other forms of dementia (F. Babaei et al., 2018).
Cardiovascular Health
The impact of quercetin on cardiovascular health, including its potential to alleviate metabolic syndrome and improve inflammatory status in obesity, has been studied. Quercetin's effects on blood pressure, cholesterol levels, and insulin resistance highlight its potential in cardiovascular disease management (L. Rivera et al., 2008).
Antidiabetic Activity
Quercetin's antidiabetic properties have been examined, particularly its interaction with diabetes-related protein targets and its effect on blood glucose levels and lipid profiles in diabetic models (P. Srinivasan et al., 2017).
Propriétés
Nom du produit |
Quercetin 3,4',7-trissulfate |
|---|---|
Formule moléculaire |
C15H10O16S3 |
Poids moléculaire |
542.4 g/mol |
Nom IUPAC |
[2-hydroxy-4-(5-hydroxy-4-oxo-3,7-disulfooxychromen-2-yl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C15H10O16S3/c16-8-3-6(1-2-10(8)30-33(22,23)24)14-15(31-34(25,26)27)13(18)12-9(17)4-7(5-11(12)28-14)29-32(19,20)21/h1-5,16-17H,(H,19,20,21)(H,22,23,24)(H,25,26,27) |
Clé InChI |
OHGDJKUWKHBWFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



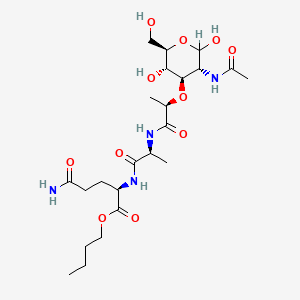
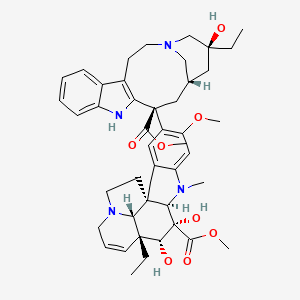
![methyl (2S,4R,5S,6S)-6-[3-(cyanomethyl)-4-methoxyindol-1-yl]-4,5-dihydroxyoxane-2-carboxylate](/img/structure/B1237597.png)
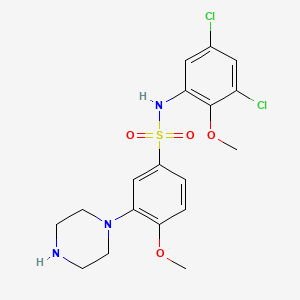
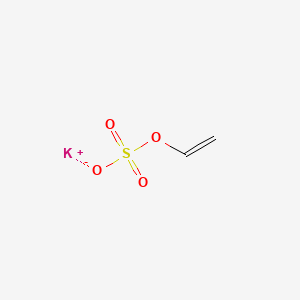
![2-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]isoindole-1,3-dione](/img/structure/B1237601.png)
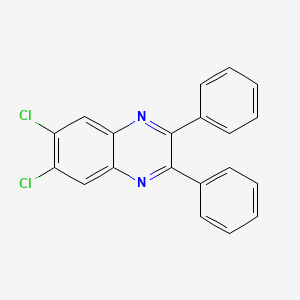
![N-[(1,2-dimethyl-5-indolyl)methyl]-2-(4-nitrophenyl)acetamide](/img/structure/B1237603.png)
